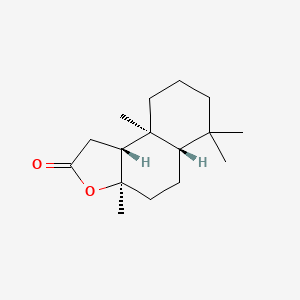
Sclareolide
Descripción general
Descripción
Sclareolide is a sesquiterpene lactone natural product derived from various plant sources including Salvia sclarea, Salvia yosgadensis, and cigar tobacco . It is a close analog of sclareol, a plant antifungal compound . It is commercially used as a flavor ingredient in the cosmetic and food industries .
Synthesis Analysis
Sclareolide can be synthesized artificially. A robust synthetic method has been developed that allows the assembly of 36 novel sclareolide-indole conjugates and their derivatives . The synthetic method was based on TiCl4-promoted nucleophilic substitution of sclareolide-derived hemiacetal 4 .Molecular Structure Analysis
Sclareolide is a sesquiterpene lactone . Its molecular formula is C16H26O2 .Physical And Chemical Properties Analysis
Sclareolide is a white crystal which is insoluble in water but dissolves in organic solvent surfactants, such as ethyl acetate and Twain 80 .Aplicaciones Científicas De Investigación
Cancer Treatment
Sclareolide has shown promise in cancer research, particularly in reducing tumor cell growth. It modulates the immune response towards a Th1 profile, increasing levels of IFN-γ and decreasing levels of IL-4, which may contribute to its antitumor effects .
Anti-Inflammatory Properties
The compound has been used in traditional medicine for various diseases, including arthritis and oral inflammation. Its anti-inflammatory properties are being explored further in modern pharmacological studies .
Digestive System Diseases
Sclareolide has been applied in empirical medicine for the treatment of digestive system diseases. Research is ongoing to understand its mechanisms and potential therapeutic applications .
Menstrual Cycle Regulation
Historically, Sclareolide has been used to treat dysmenorrhea, a condition associated with painful menstrual cycles. Its effectiveness in this application is subject to current scientific investigation .
Pharmacochemistry
In pharmacochemistry, Sclareolide’s structural modifications are studied to enhance its bioactive attributes for potential medical applications .
Drug Delivery Systems
Sclareolide is being reviewed for its potential application in drug delivery systems, which could improve the efficacy and targeting of pharmaceuticals .
Antiviral Activities
There have been reports of Sclareolide exhibiting antiviral activities. The synthesis of sclareolide-indole conjugates is being investigated to develop new antiviral agents .
Synthesis of Analogues
A robust synthetic method has been developed to assemble novel sclareolide-indole conjugates and their derivatives for biological studies, expanding the scope of its applications .
Frontiers | The bioactivities of sclareol: A mini review Sclareol: Isolation, Structural Modification, Biosynthesis, and Pharmacological Activities Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3/t11-,12+,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKJGXCIJJXALX-SHUKQUCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(=O)O3)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047686 | |
| Record name | (3aR)-(+)-Sclareolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; warm musky or woody aroma | |
| Record name | Sclareolide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1156/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water and oils; soluble in acetone and toluene, slightly soluble (in ethanol) | |
| Record name | Sclareolide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1156/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Sclareolide | |
CAS RN |
564-20-5 | |
| Record name | (+)-Sclareolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sclareolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[2,1-b]furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3aR)-(+)-Sclareolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3aR-(3aα,5aβ,9aα,9bβ)]decahydro-3a,6,6,9a-tetramethylnaphth[2,1-b]furan-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCLAREOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37W4O0O6E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sclareolide has shown promise as a potential agent for overcoming gemcitabine resistance in pancreatic cancer cells. Research indicates that sclareolide can resensitize gemcitabine-resistant human pancreatic cancer cells (GR-HPCCs) to gemcitabine by upregulating the human equilibrative nucleoside transporter 1 (hENT1) and downregulating ribonucleoside diphosphate reductase 1 (RRM1) []. Furthermore, sclareolide has been found to inhibit gemcitabine-induced epithelial-to-mesenchymal transition (EMT) through the TWIST1/Slug pathway in GR-HPCCs [].
A: Studies suggest that sclareolide mediates the NOTCH1 intracellular cytoplasmic domain (NICD)/glioma-associated oncogene 1 (Gli1) pathway, leading to the activation of the TWIST1/Slug-hENT1/RRM1 signaling cascade []. This activation is believed to contribute to the resensitization of GR-HPCCs to gemcitabine [].
A: Sclareolide has been identified as a potential entry inhibitor of filoviruses, including Ebola virus (EBOV) []. Studies indicate that it disrupts the viral fusion process, exhibiting a wide range of inhibitory effects against various filoviruses [].
ANone: Sclareolide has a molecular formula of C16H26O2 and a molecular weight of 250.37 g/mol.
A: Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, are commonly employed for the structural characterization of sclareolide and its derivatives [, , , ].
A: Sclareolide acts as an efficient C-nucleophile in asymmetric Mannich addition reactions with N-tert-butylsulfinyl aldimines []. This reaction, typically performed under mild conditions, produces aminoalkyl sclareolide derivatives with high yields and diastereoselectivity [].
A: Sclareolide serves as a key starting material in the synthesis of "borono-sclareolide," a versatile terpenyl radical precursor []. This intermediate is crucial for the gram-scale preparation of (+)-chromazonarol and offers a platform for accessing a diverse range of bioactive meroterpenoids [].
A: Docking and molecular dynamics simulations have been employed to elucidate the molecular mechanisms behind the biological activity of sclareolide derivatives, particularly their interaction with specific ion channels []. These computational studies provide insights into the structure-activity relationship of these compounds and guide the development of novel therapeutic agents [].
A: Opening the five-membered lactone ring of the sclareolide molecule has been shown to generate labdane-based compounds with significant in vitro vasorelaxant effects []. This structural modification highlights the importance of the lactone ring for the biological activity of sclareolide derivatives [].
A: The antiproliferative activity of sclareolide derivatives has been evaluated in vitro using human cancer cell lines such as K562 and MV4-11 []. Cytometric flow analysis has further revealed that lead compounds induce robust apoptosis in MV4-11 cancer cells [].
A: Yes, in vivo studies have demonstrated that the co-administration of sclareolide with gemcitabine effectively inhibits tumor growth, suggesting its potential as a therapeutic agent for pancreatic cancer [].
A: An in vitro multi-stress dormancy model of Mycobacterium tuberculosis has been utilized to evaluate the activity of sclareolide derivatives, particularly their efficacy against dormant forms of the bacteria []. This model provides a valuable tool for studying compounds that target this persistent bacterial population [].
A: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used analytical technique for the quantification of sclareolide in plant materials, such as oriental tobacco []. This method offers high sensitivity and selectivity for the accurate determination of sclareolide levels [].
A: Gas chromatography with flame ionization detection (GC-FID) is utilized to profile the metabolites produced during the bioconversion of sclareol to ambradiol by Hyphozyma roseoniger []. This technique allows for the monitoring of substrate consumption and product formation over time, providing insights into the biocatalytic process [].
A: Yes, several synthetic alternatives to sclareolide, such as Ambrox® are available for use in fragrance applications. Ambrox®, derived from sclareolide, is a prominent aromatic compound in the perfume industry [].
A: Sclareolide has a rich history in organic synthesis, serving as a valuable starting material for preparing diverse natural products and their derivatives. Its utility stems from its rigid structure and the presence of multiple functional groups, allowing for a wide range of chemical transformations [, , , , , ].
A: Research on sclareolide and its derivatives spans multiple scientific disciplines, including organic chemistry, medicinal chemistry, pharmacology, and chemical biology. This interdisciplinary approach is crucial for understanding the synthesis, structure-activity relationships, and therapeutic potential of these compounds [, , , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)
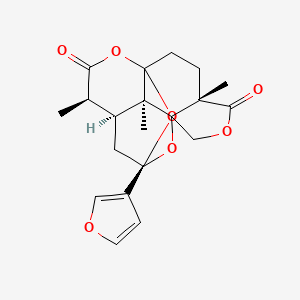


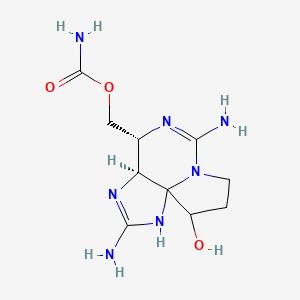

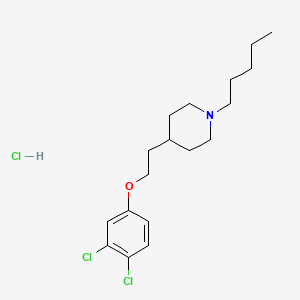
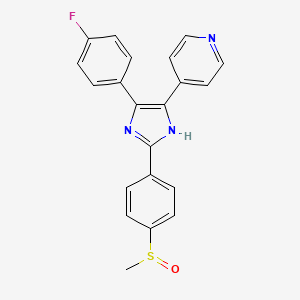
![N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B1681496.png)

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)
